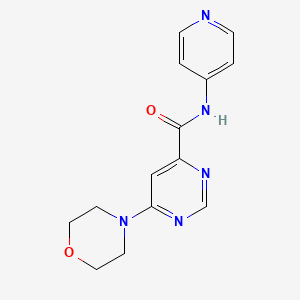

6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-pyridin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(18-11-1-3-15-4-2-11)12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENGHYTQBBHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chloropyrimidine and morpholine in the presence of a base such as potassium carbonate can yield the desired morpholino-substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of 6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide is its function as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in lipid metabolism and has been implicated in various physiological processes, including inflammation and pain signaling.

Key Findings:

- Structure-Activity Relationship Studies : Research has demonstrated that modifications to the compound can significantly enhance its inhibitory potency. For instance, substituting different groups on the pyrimidine core led to compounds with increased activity against NAPE-PLD, achieving nanomolar potency levels .

- Pharmacological Tool : The optimized derivatives have been identified as valuable pharmacological tools for investigating the biological functions of NAPE-PLD both in vitro and in vivo, providing insights into lipid signaling pathways .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Pyrimidine derivatives are known for their diverse biological activities, including anticancer properties.

Research Insights:

- Cancer Cell Line Studies : In vitro studies have evaluated the cytotoxicity of various pyrimidine derivatives, including this compound, against a panel of cancer cell lines. Some derivatives exhibited selective activity against breast and renal cancer cell lines, indicating potential therapeutic applications .

- Mechanistic Studies : The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted. For example, similar pyrimidine derivatives have shown efficacy against mutated forms of the c-KIT receptor tyrosine kinase, which is a target in gastrointestinal stromal tumors (GISTs) and other malignancies .

Drug Discovery and Development

The ongoing research into this compound underscores its significance in drug discovery.

Applications in Drug Development:

- Lead Compound Identification : The compound serves as a lead structure for developing new inhibitors targeting various diseases, particularly those related to lipid metabolism and cancer .

- Optimization for Drug-Like Properties : Studies have focused on enhancing the physicochemical properties of this class of compounds to improve their bioavailability and selectivity, making them more suitable for clinical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the mitotic kinase Mps1, which plays a crucial role in cell division. By binding to the active site of this enzyme, the compound can disrupt its function, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s closest structural analogs include:

Key Differences and Implications

- This may improve solubility and target engagement.

- Biological Activity: Compound 39’s antitubercular activity (MIC 0.5 µM) highlights the importance of the pyridin-4-yl carboxamide moiety for targeting M. tuberculosis, while morpholino-containing analogs may require optimization for similar efficacy . Thienopyrimidine analogs (e.g., 2g) show strong TrmD enzyme binding, suggesting that core heterocycle modifications can redirect activity toward bacterial targets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure

The compound features a pyrimidine core with a morpholino group and a pyridine moiety, which are critical for its biological interactions. The presence of these functional groups enhances its pharmacological profile, allowing it to interact with various biological targets.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. Kinases are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit potent antitumor activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range. The compound's ability to inhibit receptor tyrosine kinases has been particularly noted.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Receptor Tyrosine Kinases | 50 | |

| Compound A | PLK4 | 20 | |

| Compound B | FGFR1 | 30 |

Neuroprotective Effects

In addition to its antitumor properties, this compound has demonstrated neuroprotective effects by inhibiting neuroinflammation. It acts on pathways involving NF-kB and ATF4, suggesting potential applications in treating neurodegenerative diseases.

Table 2: Neuroprotective Activity

| Compound Name | Mechanism | Effectiveness | Reference |

|---|---|---|---|

| This compound | Inhibition of NO production | Significant | |

| Compound C | NF-kB Inhibition | Moderate |

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how modifications to the core structure affect biological activity. For example, altering substituents on the pyridine or pyrimidine rings can enhance selectivity and potency against specific kinases.

Table 3: SAR Insights

| Modification | Resulting Activity Change |

|---|---|

| Addition of hydroxyl group | Increased potency against cancer cells |

| Substitution at pyridine position | Improved selectivity for kinase targets |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the efficacy of this compound in various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. -

Neuroprotective Study :

Another research project focused on the compound's effects on neuronal cells exposed to inflammatory stimuli, revealing a reduction in inflammatory markers and improved cell viability.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups, followed by carboxamide formation via condensation of pyrimidine intermediates with pyridine derivatives. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–120°C), and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed to confirm its molecular identity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon frameworks (e.g., morpholine ring protons at δ 3.6–3.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da). HPLC (≥95% purity) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) further verify structure and purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies show degradation under extreme pH (<3 or >10) or prolonged exposure to light. Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodology:

- Substituent variation: Modify the pyridine ring (e.g., fluorination at C2/C3) or morpholine moiety (e.g., replacing with piperazine).

- In vitro assays: Test kinase inhibition (e.g., IC50 determination via fluorescence polarization) or cellular proliferation (MTT assay in cancer cell lines).

- Data analysis: Use clustering algorithms to correlate structural features with activity trends .

Q. What computational strategies are employed to model the interaction between this compound and its putative biological targets?

- Molecular docking (AutoDock Vina) predicts binding poses in ATP-binding pockets of kinases. Molecular dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories. Quantum mechanical calculations (DFT) analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Approaches:

- Assay validation: Repeat experiments with fresh compound batches and include positive controls (e.g., staurosporine for kinase inhibition).

- Orthogonal methods: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.

- Concentration gradients: Test 10 nM–100 µM ranges to rule out off-target effects at high doses .

Q. What methodologies are recommended for assessing the in vitro pharmacokinetic profile and toxicity of this compound?

- ADME profiling:

- Microsomal stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- CYP inhibition: Screen against CYP3A4/2D6 isoforms using luminescent substrates.

- Cytotoxicity: Perform hemolysis assays and MTT tests on primary hepatocytes .

Q. What analytical techniques are critical for monitoring degradation products or impurities in this compound during stability studies?

- LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the carboxamide group). Forced degradation studies (acid/alkali, oxidative, thermal stress) coupled with QbD (Quality by Design) principles ensure robustness. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.